molecular formula C12H19N3OS B2418839 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 2034298-46-7

1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2418839
CAS No.: 2034298-46-7
M. Wt: 253.36
InChI Key: XCCTURGRSCMEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyrrolidine ring

Mechanism of Action

Target of Action

The primary targets of 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol are currently unknown This compound is a complex molecule that may interact with multiple targets in the body

Biochemical Pathways

The biochemical pathways affected by This compound are currently unknown This compound may affect multiple pathways, leading to downstream effects on various cellular processes

Result of Action

The molecular and cellular effects of This compound are currently unknown The effects of this compound will depend on its mode of action and the specific targets it interacts with

Action Environment

The action of This compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules These factors can affect the compound’s stability, efficacy, and the nature of its interactions with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the construction of the piperidine and pyrrolidine rings. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-2-ol
  • 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-4-ol
  • 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-5-ol

Uniqueness: 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c16-11-3-7-15(9-11)10-1-5-14(6-2-10)12-13-4-8-17-12/h4,8,10-11,16H,1-3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCTURGRSCMEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.